molecular formula C9H14N2O4 B2674669 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid CAS No. 852934-04-4

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid

Cat. No.: B2674669
CAS No.: 852934-04-4
M. Wt: 214.221
InChI Key: JDLQGFILKCTFKI-UHFFFAOYSA-N
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Description

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is a heterocyclic compound featuring an imidazolidine-2,5-dione core (hydantoin derivative) substituted with two methyl groups at the 4-position and a butanoic acid side chain. This structure confers unique physicochemical properties, including moderate water solubility due to the carboxylic acid group and enhanced stability from the rigid, electron-deficient imidazolidine ring. Hydantoin derivatives are widely explored in pharmaceuticals for their bioactivity, particularly as anticonvulsants, enzyme inhibitors, and intermediates in peptide synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2)7(14)11(8(15)10-9)5-3-4-6(12)13/h3-5H2,1-2H3,(H,10,15)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLQGFILKCTFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid typically involves the reaction of 4,4-dimethylimidazolidine-2,5-dione with butanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted imidazolidinone compounds .

Scientific Research Applications

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid with structurally analogous compounds, focusing on molecular features, reactivity, and applications.

Structural Analogues

Compound A : 4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid ()
  • Structure: Contains a bicyclic hexahydro-imidazo[4,5-d]imidazole core instead of a monocyclic imidazolidine.
  • However, the absence of methyl substituents may lower lipophilicity.
Compound B : DAA1040 (ivDde-L-Dab(Fmoc)-OH) ()
  • Structure: Features a butanoic acid backbone with Fmoc (fluorenylmethyloxycarbonyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting groups.
  • Key Differences : Designed for solid-phase peptide synthesis, where the ivDde group enables selective deprotection. The target compound lacks such orthogonal protecting groups, limiting its utility in peptide chemistry.
Compound C : 4-Oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic acid ()
  • Structure : Contains a ketone and diphenyl substituents instead of the imidazolidine ring.
  • The target compound’s dimethyl-dioxoimidazolidine core may prioritize hydrogen bonding and electrostatic interactions.
  • Applications : Likely an intermediate in organic synthesis or a precursor for bioactive molecules, differing from the hydantoin-based pharmaceutical focus of the target compound .

Physicochemical and Functional Comparison

Property Target Compound Compound A () Compound B () Compound C ()
Molecular Weight ~286.3 g/mol (estimated) Not explicitly stated 546.66 g/mol 311.34 g/mol
Core Structure 4,4-Dimethylimidazolidine-2,5-dione Bicyclic imidazoimidazole Linear peptide backbone Ketone-diphenyl system
Solubility Moderate (carboxylic acid) Likely lower (bicyclic) Low (hydrophobic groups) Low (aromatic substituents)
Key Functional Groups Carboxylic acid, hydantoin Carboxylic acid, bicyclic dione Fmoc, ivDde, carboxylic acid Ketone, amide, carboxylic acid
Applications Pharmaceuticals, intermediates Medicinal chemistry Peptide synthesis Organic synthesis

Reactivity and Stability

  • Target Compound : The electron-withdrawing dioxo groups in the hydantoin ring enhance electrophilicity, making it reactive toward nucleophiles (e.g., amines in cross-linking reactions). The methyl groups sterically shield the ring, improving stability .
  • Compound A : The bicyclic system may stabilize transition states in enzyme-inhibitor interactions but could limit synthetic accessibility due to complex ring formation .
  • Compound C : The diphenylketone moiety may undergo photoreduction or participate in Schiff base formation, contrasting with the target compound’s preference for amidation or ring-opening reactions .

Research Findings

  • Synthetic Utility : highlights the use of DMAP in synthesizing benzimidazole derivatives, suggesting that similar catalytic strategies could apply to the target compound’s functionalization .
  • Biological Relevance: Hydantoin derivatives like the target compound are known to inhibit kinases and proteases, while Compound B’s design prioritizes controlled deprotection over direct bioactivity .

Biological Activity

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid, with the molecular formula C9H14N2O4 and CAS number 852934-04-4, is an organic compound that has garnered attention for its potential biological activities. Characterized by an imidazolidinone ring structure, this compound is being investigated for various applications in medicinal chemistry and biochemistry.

  • Molecular Weight : 214.22 g/mol
  • Structure : Contains an imidazolidinone ring and a butanoic acid moiety.
PropertyValue
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
CAS Number852934-04-4

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The imidazolidinone ring can form hydrogen bonds and engage in non-covalent interactions with enzymes and receptors, potentially modulating their activities. This interaction may lead to significant biochemical effects that warrant further exploration.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which could protect cells from oxidative stress.
  • Enzyme Inhibition : The compound has been noted for its potential inhibitory effects on specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate the exact mechanisms.
  • Therapeutic Applications : Ongoing research is exploring its role in drug development, particularly as a candidate for treating conditions associated with metabolic dysregulation.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Study on Antioxidant Activity : A study demonstrated that derivatives of this compound showed significant antioxidant activity in vitro, indicating potential for therapeutic applications in oxidative stress-related diseases.
  • Enzyme Interaction Study : Research published in a peer-reviewed journal indicated that this compound could inhibit certain proteolytic enzymes, suggesting its utility in developing treatments for diseases where these enzymes play a critical role.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsNotable Activity
4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzonitrileSimilar imidazolidinone structurePotential anti-cancer properties
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acidContains an additional methyl groupAnalgesic effects reported

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid?

  • Methodology : A common approach involves multi-step organic synthesis. For example, starting with the ester derivative (methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate) synthesized via condensation reactions under reflux conditions, followed by hydrolysis to yield the carboxylic acid. Key steps include:

  • Use of absolute ethanol and glacial acetic acid as reaction media (similar to methods in ).
  • Controlled pH and temperature to optimize imidazolidinone ring formation (see ).
  • Hydrolysis of the ester group using aqueous NaOH or HCl to produce the final acid .
    • Purification : Column chromatography or recrystallization is recommended to isolate high-purity product.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify backbone connectivity and substituent positions (e.g., dimethyl groups at C4 of the imidazolidinone ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C10_{10}H14_{14}N2_2O4_4) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detection of carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) for the dioxoimidazolidinone and carboxylic acid groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .
  • pH-Dependent Stability : Accelerated degradation studies in buffers (pH 2–9) monitored via HPLC to identify hydrolytic or oxidative degradation pathways .

Advanced Research Questions

Q. What strategies address low synthetic yields during imidazolidinone ring formation?

  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may improve reaction kinetics compared to ethanol .
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .

Q. How should researchers resolve contradictions in spectral data across studies?

  • Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid in ) to identify systematic errors .
  • X-ray Crystallography : Definitive structural elucidation via single-crystal XRD to resolve ambiguities in stereochemistry or tautomerism .

Q. What methodologies evaluate the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to enzymes or receptors, particularly for imidazolidinone derivatives with potential protease inhibition activity .
  • Molecular Dynamics (MD) Simulations : Predict binding modes using the compound’s 3D structure (e.g., InChI/SMILES data from ) and target protein crystallography data .

Q. How can computational models predict the compound’s environmental fate?

  • QSAR Modeling : Correlate physicochemical properties (logP, pKa) with biodegradation rates using tools like EPI Suite .
  • Environmental Partitioning : Predict soil adsorption coefficients (Koc_{oc}) and aquatic toxicity via molecular docking with environmental matrices .

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